N'-[(E)-(2,3-dichlorophenyl)methylidene]-4-hydroxybenzohydrazide
Overview
Description
N’-[(E)-(2,3-dichlorophenyl)methylidene]-4-hydroxybenzohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond. This particular compound is derived from the condensation of 2,3-dichlorobenzaldehyde and 4-hydroxybenzohydrazide. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,3-dichlorophenyl)methylidene]-4-hydroxybenzohydrazide typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 4-hydroxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,3-dichlorophenyl)methylidene]-4-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: The major products are typically oxides of the original compound.
Reduction: The major products are the corresponding amine and aldehyde.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
N’-[(E)-(2,3-dichlorophenyl)methylidene]-4-hydroxybenzohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,3-dichlorophenyl)methylidene]-4-hydroxybenzohydrazide involves its interaction with molecular targets in biological systems. The compound can form coordination complexes with metal ions, which can then interact with enzymes or other proteins, potentially inhibiting their activity. The Schiff base moiety allows the compound to act as a chelating agent, binding to metal ions and affecting their biological availability .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-chlorophenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide
Uniqueness
N’-[(E)-(2,3-dichlorophenyl)methylidene]-4-hydroxybenzohydrazide is unique due to the presence of both dichlorophenyl and hydroxybenzohydrazide moieties, which confer specific chemical and biological properties. The dichlorophenyl group enhances its reactivity in substitution reactions, while the hydroxybenzohydrazide moiety contributes to its ability to form stable coordination complexes with metal ions .
Properties
IUPAC Name |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-4-hydroxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O2/c15-12-3-1-2-10(13(12)16)8-17-18-14(20)9-4-6-11(19)7-5-9/h1-8,19H,(H,18,20)/b17-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJYYNVGJOTKMY-CAOOACKPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=NNC(=O)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=N/NC(=O)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416341 | |
Record name | AC1NSDFE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303772-14-7 | |
Record name | AC1NSDFE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.